

2-Chlorobenzo[c]phenanthrene chemical structure and properties

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Compound of Interest

Compound Name: 2-Chlorobenzo[c]phenanthrene

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An In-Depth Technical Guide to **2-Chlorobenzo[c]phenanthrene**: Structure, Properties, and Scientific Context

Section 1: Introduction and Overview

Polycyclic aromatic hydrocarbons (PAHs) represent a vast class of organic compounds composed of multiple fused aromatic rings, often originating from the incomplete combustion of organic materials.[1] Within this family, benzo[c]phenanthrene is a notable member, distinguished by its non-linear, nonplanar "helicene-like" structure formed by four fused benzene rings.[2] This guide provides a comprehensive technical examination of a specific, halogenated derivative: **2-Chlorobenzo[c]phenanthrene**.

While benzo[c]phenanthrene itself is a known environmental contaminant and a compound of theoretical interest, specific data on its chlorinated derivatives is limited in readily available literature.[2] Therefore, this document serves as a synthesized guide for researchers, scientists, and drug development professionals. It combines established knowledge of the parent PAH, principles of organic chemistry, and data from analogous structures to construct a robust technical profile. The introduction of a chlorine atom onto the benzo[c]phenanthrene scaffold is significant as it can drastically alter the molecule's electronic properties, metabolic

fate, and biological activity, making it a target of interest for toxicological studies, structure-activity relationship (SAR) analyses, and as a potential intermediate in the synthesis of more complex molecules.

Section 2: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is the bedrock of any experimental design or theoretical investigation.

Chemical Structure

2-Chlorobenzo[c]phenanthrene consists of the core benzo[c]phenanthrene skeleton with a single chlorine atom substituted at the C2 position. The parent molecule, benzo[c]phenanthrene, is an ortho-fused polycyclic arene.^[3] The addition of the chloro-substituent reduces the molecule's already low symmetry, which has significant implications for its spectroscopic characterization.

IUPAC Name: **2-Chlorobenzo[c]phenanthrene** Molecular Formula: $C_{18}H_{11}Cl$

Physicochemical Properties

Direct experimental data for **2-Chlorobenzo[c]phenanthrene** is not widely published. The following properties are calculated or predicted based on the known values for the parent compound, benzo[c]phenanthrene, and the expected influence of chlorination.

Property	Value / Predicted Characteristic	Source / Rationale
Molar Mass	262.73 g/mol	Calculated from the molecular formula (C ₁₈ H ₁₁ Cl).
Appearance	Predicted to be a white to off-white crystalline solid.	Based on the appearance of benzo[c]phenanthrene (white solid).[2]
Melting Point	Predicted to be higher than 68 °C.	The addition of a halogen and increased molecular weight typically raises the melting point relative to the parent hydrocarbon. Benzo[c]phenanthrene melts at 68 °C.[2]
Boiling Point	Predicted to be higher than 436.7 °C.	Increased molecular weight and polarity generally lead to a higher boiling point. The boiling point of the parent is 436.7 °C. [2]
Solubility	Insoluble in water; Soluble in nonpolar organic solvents (e.g., benzene, toluene, chloroform).	As with most PAHs, it is expected to be hydrophobic. Benzo[c]phenanthrene is soluble in nonpolar organic solvents.[2]

Section 3: Spectroscopic and Analytical Characterization

For any novel or sparsely documented compound, predicting its spectroscopic fingerprint is vital for its identification and characterization following synthesis or isolation.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition.

- **Expected Molecular Ion (M^+):** The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 262.
- **Isotopic Pattern:** A crucial identifying feature will be the presence of an $M+2$ peak at m/z 264, with an intensity approximately one-third of the molecular ion peak. This characteristic 3:1 ratio is definitive for a monochlorinated compound, arising from the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.
- **Fragmentation:** Fragmentation would likely involve the loss of HCl (m/z 36) or Cl (m/z 35), followed by the characteristic fragmentation patterns of the resulting PAH cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- **^1H NMR:** The substitution of a chlorine atom at the C2 position breaks the symmetry of the parent molecule. This will result in a complex spectrum where all 11 remaining aromatic protons are chemically non-equivalent. The signals are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, with complex splitting patterns due to proton-proton coupling.
- **^{13}C NMR:** A broadband decoupled ^{13}C NMR spectrum is predicted to show 18 distinct signals, one for each unique carbon atom in the molecule. The carbon atom directly bonded to the chlorine (C2) will experience a significant downfield shift. Chemical shifts for aromatic carbons typically range from 120 to 150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups and bonding patterns within the molecule.

- **Aromatic C-H Stretch:** Sharp absorption bands are expected above 3000 cm^{-1} , characteristic of sp^2 C-H bonds in the aromatic rings.[4]

- **Aromatic C=C Ring Stretch:** A series of absorptions in the 1400-1600 cm^{-1} region are characteristic of the carbon-carbon double bond stretching within the fused aromatic system. [4]
- **C-H Bending:** Out-of-plane C-H bending vibrations in the 700-900 cm^{-1} region can provide information about the substitution pattern on the aromatic rings.
- **C-Cl Stretch:** A moderate to strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm^{-1} .

Section 4: Proposed Synthesis and Purification

As no established protocol for the synthesis of **2-Chlorobenzo[c]phenanthrene** is readily available, a plausible synthetic route is proposed based on the well-established Haworth synthesis for phenanthrenes.[5] This method allows for the controlled construction of the polycyclic system with the desired substituent in a specific position.

Proposed Synthetic Pathway

The proposed pathway begins with a chlorinated naphthalene derivative to ensure the final position of the chlorine atom. The key steps involve a Friedel-Crafts acylation, a Clemmensen reduction, intramolecular cyclization, and a final aromatization step.

Experimental Protocol (Hypothetical)

Disclaimer: This is a proposed, hypothetical protocol and must be adapted and optimized under proper laboratory safety procedures.

Step 1: Friedel-Crafts Acylation

- To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl_3) in nitrobenzene, add succinic anhydride.
- Slowly add 1-chloronaphthalene to the mixture.
- Allow the reaction to stir at room temperature for 24 hours.
- Pour the reaction mixture onto crushed ice and concentrated HCl.

- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purify the resulting keto-acid by recrystallization or column chromatography.

Step 2: Clemmensen Reduction

- Reflux the purified keto-acid with amalgamated zinc and concentrated HCl in toluene for 12-24 hours.
- After cooling, separate the organic layer.
- Extract the aqueous layer with toluene.
- Combine the organic layers, wash with water, and dry.
- Remove the solvent under reduced pressure to yield the chlorinated naphthalene butyric acid derivative.

Step 3: Intramolecular Cyclization

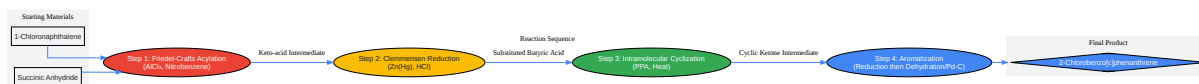
- Heat the product from Step 2 with a dehydrating/cyclizing agent, such as polyphosphoric acid (PPA) or anhydrous hydrofluoric acid (handled with extreme caution), to induce ring closure.
- After the reaction is complete, quench the mixture by pouring it onto ice.
- Extract the cyclic ketone product and purify by column chromatography.

Step 4: Aromatization

- Reduce the cyclic ketone to a secondary alcohol using a reducing agent like sodium borohydride (NaBH_4).
- Dehydrate and aromatize the alcohol in a single step by heating with a catalyst such as selenium or palladium on carbon (Pd/C).

- The final product, **2-Chlorobenzo[c]phenanthrene**, can be purified by sublimation or column chromatography on silica gel.

Workflow Visualization



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Caption: Proposed Haworth synthesis pathway for **2-Chlorobenzo[c]phenanthrene**.

Section 5: Relevance in Research and Drug Development

The scientific interest in **2-Chlorobenzo[c]phenanthrene** stems from several areas:

- Toxicology and Carcinogenesis:** PAHs are widely studied for their toxic and carcinogenic properties.^{[6][7]} Benzo[a]pyrene is a well-known Group 1 carcinogen.^[6] Benzo[c]phenanthrene is noted as being weakly carcinogenic.^[2] Studying chlorinated derivatives is crucial as halogenation can alter metabolic pathways, potentially leading to the formation of more or less toxic metabolites. This compound could serve as an analytical standard for environmental monitoring or as a model compound to study the metabolic activation of chlorinated PAHs.
- Drug Discovery Scaffold:** While PAHs are often associated with toxicity, their rigid, polycyclic structures can be valuable scaffolds in medicinal chemistry. Notably, derivatives of the related benzo[c]phenanthridine core have shown potent and selective activity against multidrug-resistant *Mycobacterium tuberculosis*, highlighting the potential of this chemical

class for antibiotic development.[8] **2-Chlorobenzo[c]phenanthrene** could serve as a precursor for synthesizing novel derivatives for biological screening. The chlorine atom provides a reactive handle for further functionalization via cross-coupling reactions.

- Materials Science: π -conjugated systems like benzo[c]phenanthrene derivatives are of interest for their optical and electronic properties, making them potential candidates for optoelectronic applications.[9]

Section 6: Safety, Handling, and Toxicology

Given the lack of specific toxicological data, **2-Chlorobenzo[c]phenanthrene** must be handled with significant caution, assuming it possesses hazards similar to or greater than its parent compound and other PAHs.

- Hazard Classification: Should be treated as a potential carcinogen, mutagen, and skin/eye irritant.[3][10] The parent compound is harmful if swallowed, inhaled, or absorbed through the skin.[11]
- Personal Protective Equipment (PPE): All handling should occur in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]
- Handling Precautions: Avoid inhalation of dust or vapors and prevent skin and eye contact. [12] Use engineering controls to minimize exposure.
- Storage: Store in a well-ventilated, cool, and dry place in a tightly sealed container, away from strong oxidizing agents.[12]
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations for hazardous chemical waste.

Section 7: References

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